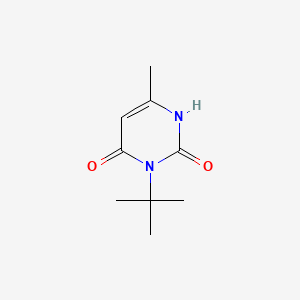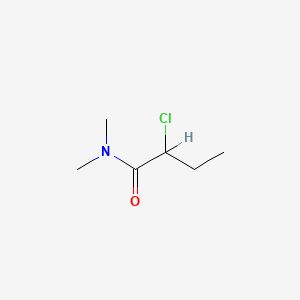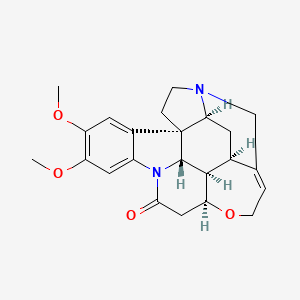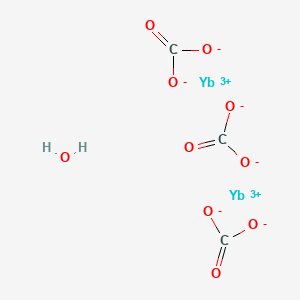
3-tert-Butyl-6-methyluracil
Übersicht
Beschreibung
3-tert-Butyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a tert-butyl group at the third position and a methyl group at the sixth position of the uracil ring. It is known for its applications in various fields, including chemistry and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-6-methyluracil typically involves the alkylation of 6-methyluracil. One common method includes the reaction of 6-methyluracil with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in acetic acid.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMF.
Major Products:
Oxidation: Orotic aldehyde.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-6-methyluracil has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of herbicides, particularly in controlling broadleaf weeds.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-6-methyluracil involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. This leads to the production of reactive oxygen species, causing oxidative damage to plant cells .
Vergleich Mit ähnlichen Verbindungen
6-Methyluracil: Lacks the tert-butyl group, making it less hydrophobic and less effective in certain applications.
3-tert-Butyl-5-chloro-6-methyluracil: Contains a chlorine atom, which enhances its herbicidal activity.
Uniqueness: 3-tert-Butyl-6-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group increases its hydrophobicity, enhancing its interaction with lipid membranes and improving its efficacy as a herbicide .
Eigenschaften
IUPAC Name |
3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(12)11(8(13)10-6)9(2,3)4/h5H,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXURPSNWUDKNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984363 | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-37-3 | |
| Record name | 3-(1,1-Dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-tert-Butyl-6-methyluracil discussed in the provided research?
A1: While this compound itself is not extensively studied as a final product in the provided research, its use as a starting material for synthesizing other compounds is highlighted. For instance, it serves as a precursor in synthesizing 1-(2,2-Dichlorovinyl)uracils []. Additionally, the research focuses on the herbicidal activity of closely related compounds like bromacil (5-bromo-3-sec-butyl-6-methyluracil) and terbacil (5-chloro-3-tert-butyl-6-methyluracil) [, ].
Q2: How effective are bromacil and terbacil in controlling annual bluegrass?
A2: Research indicates that both bromacil and terbacil demonstrate significant herbicidal activity against annual bluegrass (Poa annua L.) []. Specifically, terbacil at 0.2 lb/A and bromacil at 0.4 lb/A showed high selectivity in controlling annual bluegrass while causing minimal damage to Kentucky bluegrass varieties (Merion and Newport) when applied pre-emergence [].
Q3: Does bensulide exhibit selectivity in controlling annual bluegrass?
A3: Bensulide, at a rate of 30 lb/A, showcased selective control by affecting annual bluegrass without causing significant harm to creeping bentgrass (Agrostis palustris Huds.) []. This selectivity makes it a potentially valuable tool in turfgrass management.
Q4: How can this compound be analyzed?
A5: Gas chromatography with flame ionization detection is a viable method for analyzing this compound []. This method employs a 2.5% OV-17/gas chromosorb WHP (80-100m) packed column at a temperature of 190 degrees Celsius []. The method exhibits good linearity and low standard deviation (0.23%) and aviation coefficient (0.25%) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)



